Glucoraphanin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylsulfinylbutyl glucosinolate involves the elongation of methionine-derived amino acids followed by a series of enzymatic reactions. The key enzymes involved include methylthioalkylmalate synthase and isopropylmalate dehydrogenase . These enzymes facilitate the iterative chain elongation process, which is crucial for the formation of the glucosinolate structure.

Industrial Production Methods: Industrial production of 4-methylsulfinylbutyl glucosinolate typically involves the extraction from Brassicaceae family plants. The extraction process includes crushing the plant material, followed by purification using techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound is catalyzed by the enzyme myrosinase, resulting in the formation of bioactive products such as sulforaphane .

Common Reagents and Conditions:

Hydrolysis: Myrosinase enzyme under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products: The primary product formed from the hydrolysis of 4-methylsulfinylbutyl glucosinolate is sulforaphane, a compound known for its potential anticancer properties .

Scientific Research Applications

Anti-Cancer Properties

Glucoraphanin has garnered attention for its role in cancer prevention and treatment through the activation of the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation, both of which are implicated in cancer development.

-

Mechanisms of Action :

- This compound is hydrolyzed by gut microbiota-derived myrosinase into sulforaphane, which then activates Nrf2, leading to the expression of antioxidant enzymes that protect cells from damage .

- Studies have shown that sulforaphane can inhibit cancer cell growth and induce apoptosis in various cancer types .

-

Case Studies :

- Long-term intake of this compound-enriched kale demonstrated suppression of skin aging and enhanced antioxidant activity in mice, indicating potential protective effects against skin cancer .

- Clinical trials have suggested that high this compound broccoli consumption reduces plasma LDL cholesterol levels, which may indirectly lower cancer risk by improving overall metabolic health .

Metabolic Health

Recent research highlights this compound's role in metabolic regulation, particularly concerning obesity and diabetes.

- Weight Management :

- Diabetes Management :

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties that may benefit various inflammatory conditions.

- Mechanisms :

- Clinical Applications :

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties.

- Cognitive Health :

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-methylsulfinylbutyl glucosinolate primarily involves its hydrolysis product, sulforaphane. Sulforaphane exerts its effects by modulating various molecular targets and pathways, including the activation of the Nrf2 pathway, which enhances the expression of detoxifying and antioxidant enzymes . Additionally, sulforaphane promotes apoptosis and inhibits cell proliferation, contributing to its anticancer effects .

Comparison with Similar Compounds

- 4-Methylthiobutyl glucosinolate

- 2-Propenyl glucosinolate (sinigrin)

- 3-Methylsulfinylpropyl glucosinolate

Comparison: Glucoraphanin is unique due to its ability to hydrolyze into sulforaphane, a compound with potent anticancer properties . In contrast, other similar glucosinolates may hydrolyze into different bioactive products with varying health benefits and biological activities .

Biological Activity

Glucoraphanin, a glucosinolate predominantly found in cruciferous vegetables like broccoli, is recognized for its potential health benefits, particularly as a precursor to sulforaphane, an active compound with various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, health implications, and relevant case studies.

This compound undergoes hydrolysis by the enzyme myrosinase to form sulforaphane, which is primarily responsible for its biological effects. However, recent studies suggest that this compound itself may exert biological activity independent of sulforaphane.

1.1 Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. For instance, in vitro studies have demonstrated that this compound-rich extracts can inhibit the formation of advanced glycation end products (AGEs) and reduce oxidative stress in human umbilical vein endothelial cells (HUVECs) exposed to inflammatory cytokines .

1.2 Antioxidant Activity

This compound possesses antioxidant properties that may help protect cells from oxidative damage. It has been shown to increase intracellular levels of hydrogen sulfide (H₂S), which plays a role in cellular signaling and protection against oxidative stress .

1.3 Osteogenic Stimulation

Recent findings highlight this compound's ability to promote osteogenesis in human mesenchymal stromal cells (hMSCs). This effect is linked to its capacity to release H₂S and upregulate genes associated with bone formation .

2. Health Implications

The biological activities of this compound have been associated with various health benefits:

2.1 Cancer Prevention

This compound is linked to reduced cancer risk, particularly prostate cancer. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways .

2.2 Cardiovascular Health

By mitigating oxidative stress and inflammation, this compound may contribute to cardiovascular health. Its ability to inhibit AGEs suggests a protective role against vascular complications .

2.3 Respiratory Health

Clinical case studies have explored the role of this compound in managing COVID-19 symptoms. Patients taking this compound-rich broccoli capsules reported rapid symptom relief during acute respiratory distress, indicating potential therapeutic applications in respiratory conditions .

3. Case Studies

Several clinical cases provide insight into the practical applications of this compound:

4. Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- A study comparing the effects of sulforaphane and this compound on intestinal inflammation found that both compounds restored epithelial integrity in a model of gliadin-induced inflammation at concentrations as low as 50 µM .

- Another investigation revealed that this compound could stimulate H₂S release independently from its conversion to sulforaphane, suggesting direct biological effects .

- Clinical trials indicated that doses under 600 µmol per day were effective in alleviating symptoms related to COVID-19, supporting its potential as a dietary intervention during viral infections .

Properties

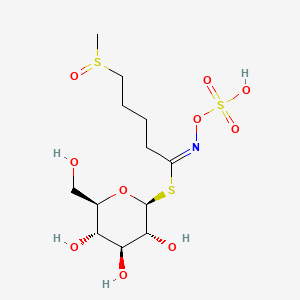

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMLNKINDDUDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.